2-Chlorobenzylidenemalononitrile
Overview
Description
It is a white crystalline solid at room temperature and is primarily known for its use as a riot control agent, commonly referred to as CS gas . This compound is a potent lachrymatory agent, causing severe irritation to the eyes, skin, and respiratory system.
Mechanism of Action
2-Chlorobenzylidenemalononitrile, also known as [(2-Chlorophenyl)methylene]malononitrile or CS gas, is a cyanocarbon compound primarily used as a lachrymatory agent or tear gas .
Target of Action
The primary targets of this compound are the mucous membranes of the eyes, nose, mouth, and respiratory tract . These tissues are sensitive to the compound, and their irritation leads to the characteristic symptoms of tear gas exposure .
Mode of Action
This compound acts by causing irritation and pain in the eyes, leading to excessive tear production and difficulty in keeping the eyes open . It also irritates the nose and mouth, throat, and airways, sometimes even the skin, particularly in moist and warm areas . The compound’s interaction with a cysteine residue of hTRPA1, a mechanism supported by nuclear magnetic resonance experiments with a model thiol, explains the structure–activity relationships .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the sensory neurons of the eyes and respiratory tract. The compound’s irritant effects trigger a pain response, leading to the release of tears and mucus, coughing, and difficulty breathing .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is typically dispersed as an aerosol for use as tear gas . Its solubility in water is low, and it has a vapor pressure of 3.4×10 −5 mmHg at 20 °C .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its effectiveness as a tear gas can be reduced in windy conditions, which disperse the aerosol more quickly. Conversely, its effects can be more severe in enclosed spaces where the aerosol concentration can remain high . The compound is generally accepted as being non-lethal .
Biochemical Analysis
Biochemical Properties
2-Chlorobenzylidenemalononitrile is a solid compound at room temperature . It is synthesized by the reaction of 2-chlorobenzaldehyde and malononitrile via the Knoevenagel condensation
Cellular Effects
This compound is used in vitro to study the effects of tear gases on cell lines and tissue samples . Exposure to this compound causes a burning sensation and tearing of the eyes to the extent that the subject cannot keep their eyes open . It also causes a burning irritation of the mucous membranes of the nose, mouth, and throat, resulting in profuse coughing, nasal mucus discharge, disorientation, and difficulty breathing .
Molecular Mechanism
It is known to cause pain in the eyes, excessive flow of tears, and closure of the eyelids
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are almost instant, causing pain in the eyes, excessive flow of tears, and closure of the eyelids . Most of these symptoms resolve within 30 minutes after exposure has ceased, but ocular and mucous membrane symptoms may persist for 24 hours
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher concentrations, it has caused corneal epithelial damage and chemosis . The maximum safe dose for short-term inhalation is 500 mg/m³
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzylidenemalononitrile is typically synthesized through the Knoevenagel condensation reaction. This involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base catalyst such as piperidine or pyridine . The reaction is carried out in an aqueous medium at a temperature range of 20-30°C, with constant stirring to ensure proper mixing and reaction .
Industrial Production Methods: An eco-friendly industrial method for producing this compound involves preparing a suspension of malononitrile in water, followed by the addition of a base catalyst. The 2-chlorobenzaldehyde is then added gradually to the reaction mixture, maintaining the temperature below 50°C to prevent decomposition . The product is filtered and dried under vacuum to obtain the final crystalline compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzylidenemalononitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing cyano groups.
Condensation Reactions: It is commonly involved in condensation reactions, such as the Knoevenagel condensation, to form more complex organic compounds.
Common Reagents and Conditions:
Bases: Piperidine, pyridine, and other organic bases are commonly used as catalysts.
Solvents: Water and ethyl acetate are frequently used as solvents in these reactions.
Major Products: The primary product of the Knoevenagel condensation involving this compound is benzylidene malononitrile, which has applications in various chemical industries .
Scientific Research Applications
2-Chlorobenzylidenemalononitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Chloroacetophenone (CN): Another potent lachrymatory agent, but more toxic than 2-chlorobenzylidenemalononitrile.
Dibenz[b,f]-1,4-oxazepine (CR): A more potent lachrymatory agent with less systemic toxicity compared to this compound.
Uniqueness: this compound is unique in its balance of potency and safety. It is ten times more potent than 1-chloroacetophenone but has a larger safety margin, making it a preferred choice for riot control . Its ability to activate the TRPA1 ion channel specifically also makes it a valuable tool in pain research .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylidene]propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNZXLAFIPKXIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2, Array | |
Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
Source | CAMEO Chemicals | |
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Record name | o-CHLOROBENZYLIDENEMALONONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1065 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9020297 | |
Record name | (2-Chlorobenzylidene)propanedinitrile | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-chlorobenzylidene malononitrile appears as white crystalline solid or light beige powder. Odor of pepper. (NTP, 1992), White crystalline solid with a pepper-like odor; [NIOSH], WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., White crystalline solid with a pepper-like odor. | |
Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
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Record name | o-Chlorobenzylidene malonitrile | |
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Record name | o-CHLOROBENZYLIDENEMALONONITRILE | |
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Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
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URL | https://www.osha.gov/chemicaldata/333 | |
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Record name | o-Chlorobenzylidene malononitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0122.html | |
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Boiling Point |
590 to 599 °F at 760 mmHg (NTP, 1992), 310-315 °C, 590-599 °F | |
Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
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Record name | 2-CHLOROBENZALMALONONITRILE | |
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Record name | o-CHLOROBENZYLIDENEMALONONITRILE | |
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Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
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Record name | o-Chlorobenzylidene malononitrile | |
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URL | https://www.cdc.gov/niosh/npg/npgd0122.html | |
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Solubility |
1 to 5 mg/mL at 61 °F (NTP, 1992), Sparingly soluble in water, Soluble in acetone, dioxane, methylene chloride, ethyl acetate, benzene; sparingly soluble in water, Solubility in water, g/100ml at 20 °C: 0.1-0.5, Insoluble | |
Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
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URL | https://cameochemicals.noaa.gov/chemical/19984 | |
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Record name | 2-CHLOROBENZALMALONONITRILE | |
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Record name | o-CHLOROBENZYLIDENEMALONONITRILE | |
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Record name | o-Chlorobenzylidene malononitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0122.html | |
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Vapor Density |
6.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.5, 6.52 | |
Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
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Record name | o-CHLOROBENZYLIDENEMALONONITRILE | |
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Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
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URL | https://www.osha.gov/chemicaldata/333 | |
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Vapor Pressure |
3.4e-05 mmHg at 68 °F (NTP, 1992), 0.00003 [mmHg], 3.4X10-5 mm Hg at 20 °C, Vapor pressure, Pa at ? °C: 0.0045, 0.00003 mmHg | |
Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
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Record name | o-Chlorobenzylidene malonitrile | |
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Record name | 2-CHLOROBENZALMALONONITRILE | |
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Record name | o-CHLOROBENZYLIDENEMALONONITRILE | |
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Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
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Record name | o-Chlorobenzylidene malononitrile | |
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Mechanism of Action |
2-CHLOROBENZYLIDENEMALONONITRILE HAS 2 DISTINCT ... /MECHANISMS/ OF TOXICITY IN MICE; ONE, OF SHORT TERM DURATION, WHICH IS THE MORE TOXIC OF THE TWO, INVOLVES LIBERATION OF CYANIDE WITHIN THE BODY, AND IS REVERSED BY SODIUM THIOSULFATE; THE OTHER IS OF LONG-TERM DURATION, THE MECHANISM OF WHICH HAS NOT BEEN DETERMINED., The high toxicity of CS when given by the intraperitoneal or intravenous routes was due to its rapid metabolism, which leads to high levels of cyanide and thiocyanate in the urine., Many of the changes seen in the lungs with CS smoke are similar in quality to those produced by other irritant smokes. The lethality of CS is probably dependent on two main factors: its alkylating properties and its cyanogenic potential. On the first point, CS reacts with glutathione, and also lipoic acid and cysteine, and ... the alkylating properties of the molecule are major determinants of the toxicity of CS after intravenous administration. There is also evidence that cyanide contributes to the toxicity of CS. | |
Record name | 2-CHLOROBENZALMALONONITRILE | |
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Color/Form |
White crystalline solid | |
CAS No. |
2698-41-1 | |
Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
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URL | https://cameochemicals.noaa.gov/chemical/19984 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Chlorobenzylidenemalononitrile | |
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Record name | 2-Chlorobenzalmalononitrile | |
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Record name | Propanedinitrile, 2-[(2-chlorophenyl)methylene]- | |
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Record name | (2-Chlorobenzylidene)propanedinitrile | |
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Record name | [(2-chlorophenyl)methylene]malononitrile | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.435 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-CHLOROBENZYLIDENEMALONONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8317IAV7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-CHLOROBENZALMALONONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4346 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-CHLOROBENZYLIDENEMALONONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1065 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/333 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Malononitrile, o-chlorobenzylidene- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/OO381378.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
203 °F (NTP, 1992), 95-96 °C, 93-96 °C, 203-205 °F | |
Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19984 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-CHLOROBENZALMALONONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4346 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-CHLOROBENZYLIDENEMALONONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1065 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | O-CHLOROBENZYLIDENE MALONONITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/333 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | o-Chlorobenzylidene malononitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0122.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.